Methyl 4-amino-3-methyl-5-nitrobenzoate

Catalog No.
S3437361
CAS No.
668276-44-6
M.F
C9H10N2O4
M. Wt
210.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-amino-3-methyl-5-nitrobenzoate

CAS Number

668276-44-6

Product Name

Methyl 4-amino-3-methyl-5-nitrobenzoate

IUPAC Name

methyl 4-amino-3-methyl-5-nitrobenzoate

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

InChI

InChI=1S/C9H10N2O4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,10H2,1-2H3

InChI Key

DCBDOCUUDHFUSW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)OC

Methyl 4-amino-3-methyl-5-nitrobenzoate, also known by its IUPAC name, is an aromatic compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 196.16 g/mol. This compound features a methyl ester functional group, an amino group, and a nitro group attached to a benzoic acid framework. Its structure can be represented by the following SMILES notation: O=[N+]([O-])c1cc(ccc1N)C(=O)OC .

The compound is primarily used in organic synthesis and has garnered interest due to its potential biological activities. It exhibits unique chemical properties due to the presence of both electron-withdrawing (nitro) and electron-donating (amino) groups, which influence its reactivity and interactions with biological systems.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing it to be replaced by other functional groups.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with a palladium catalyst.
  • Oxidation: Potassium permanganate in an acidic medium.
  • Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

  • From Reduction: 4-amino-3-methylbenzoic acid.
  • From Oxidation: 4-amino-3-carboxy-5-nitrobenzoic acid.
  • From Substitution: Derivatives with different functional groups replacing the amino group .

Methyl 4-amino-3-methyl-5-nitrobenzoate exhibits various biological activities, primarily attributed to its structural components. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing biological pathways. The amino group facilitates hydrogen bonding with biological molecules, potentially affecting their structure and function. Research indicates that compounds of this nature may have implications in medicinal chemistry, particularly in developing pharmaceuticals targeting specific biological pathways .

The synthesis of methyl 4-amino-3-methyl-5-nitrobenzoate typically involves a multi-step process:

  • Nitration: Starting with 3-methylbenzoic acid, nitration is performed using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
  • Reduction: The resulting 3-methyl-5-nitrobenzoic acid is reduced to 4-amino-3-methyl-5-nitrobenzoic acid using reducing agents such as tin(II) chloride in hydrochloric acid.
  • Esterification: Finally, the amino acid is esterified with methanol in the presence of a catalyst like sulfuric acid to yield methyl 4-amino-3-methyl-5-nitrobenzoate .

Industrial Production Methods

In industrial settings, similar synthetic routes are followed but optimized for larger-scale production. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Methyl 4-amino-3-methyl-5-nitrobenzoate has various applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing other organic compounds.
  • Pharmaceuticals: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
  • Research: Used in laboratories for studying reaction mechanisms and biological interactions .

Interaction studies involving methyl 4-amino-3-methyl-5-nitrobenzoate focus on its reactivity with various biological targets. The compound's nitro group can form reactive intermediates that may interact with proteins or nucleic acids, influencing their activity. Additionally, studies have shown that the amino group can enhance solubility and interaction with cellular membranes, making it an interesting candidate for drug development .

Methyl 4-amino-3-methyl-5-nitrobenzoate can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 4-amino-3-nitrobenzoateLacks the methyl groupDifferent chemical properties and reactivity
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoateContains a butyrylamino group instead of an amino groupVariations in biological activity
Methyl 4-(benzylamino)-3-nitrobenzoateFeatures a benzylamino groupAffects solubility and interaction with biological targets
Methyl 2-methyl-5-nitrobenzoateDifferent positioning of methyl and nitro groupsVaries in reactivity due to structural differences
Methyl 2-amino-5-nitrobenzoateContains an amino group at a different positionAlters interaction dynamics compared to methyl 4-amino
Methyl 3-methyl-5-nitrobenzoateMethyl group at another positionDistinct reactivity patterns

These comparisons highlight the unique structural features and reactivity of methyl 4-amino-3-methyl-5-nitrobenzoate, making it valuable for various applications .

XLogP3

1.8

Dates

Modify: 2023-08-19

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